molecular formula C6H8N2O2 B1608729 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 45776-13-4

4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B1608729
CAS RN: 45776-13-4
M. Wt: 140.14 g/mol
InChI Key: MUEOQEUSJMFYHV-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C6H8N2O2 . It is also known as 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride . The compound is a white to yellow solid .


Synthesis Analysis

The synthesis of pyrrole derivatives like 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid often involves the condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization . This results in the formation of N-acyl derivative of pyrrole .


Molecular Structure Analysis

The molecular structure of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid is characterized by a pyrrole ring, which is a five-membered aromatic heterocycle . The compound has a molecular weight of 176.6 .


Chemical Reactions Analysis

Pyrrole compounds like 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions with carboxylic acids to form N-acyl derivatives of pyrrole .


Physical And Chemical Properties Analysis

4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid is a white to yellow solid . It has a molecular weight of 176.6 . The compound should be stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Pyrrole Derivatives

4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid plays a significant role in the synthesis of various pyrrole derivatives. Alizadeh, Hosseinpour, and Rostamnia (2008) describe a method to synthesize 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives, using a ring annulation process involving acetylenic esters and α-amino acids, which could potentially include 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid (Alizadeh, Hosseinpour, & Rostamnia, 2008).

Molecular Recognition and Binding

The compound can also be used in molecular recognition. Verdejo, Gil-Ramírez, and Ballester (2009) demonstrate the use of pyrrole derivatives for effectively binding aromatic N-oxides in water, which involves a combination of various interactions such as hydrogen bonding and hydrophobic interactions. This application could be extended to 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid (Verdejo, Gil-Ramírez, & Ballester, 2009).

Development of Heterocycles

In the field of heterocyclic chemistry, 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid is important for the creation of novel compounds. Grošelj et al. (2013) discuss synthesizing N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, starting from N-protected α-amino acids. These intermediates are valuable for constructing other functionalized heterocycles (Grošelj et al., 2013).

Application in Organic Synthesis

4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid is also utilized in various organic synthesis processes. For instance, Marcotte and Lubell (2002) have synthesized a series of 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters. This synthesis involved treating N-PhF-4-oxoproline benzyl ester with different primary and secondary amines, indicating the flexibility of pyrrole derivatives in organic synthesis (Marcotte & Lubell, 2002).

Peptidomimetic Scaffolds

The development of peptidomimetic constrained scaffolds is another application. Alongi, Minetto, and Taddei (2005) report the preparation of pyrrole-based amino acids through a microwave-assisted reaction. These compounds are used to prepare constrained oligopeptides, highlighting the role of pyrrole derivatives in the development of novel biomimetic structures (Alongi, Minetto, & Taddei, 2005).

Antitumor Agents

Furthermore, Liu et al. (2006) explored the synthesis and antitumor evaluation of acenaphtho[1,2-b]pyrrole-carboxylic acid esters, showcasing the potential of pyrrole derivatives in developing cytotoxic compounds against cancer cell lines. This study exemplifies the potential medical applications of pyrrole derivatives, including 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid, in oncology research (Liu et al., 2006).

Mechanism of Action

Pyrrole-imidazole polyamides, which can be synthesized from 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid, have been shown to bind to specific DNA sequences and modulate gene expression .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

The ability of pyrrole-imidazole polyamides, which can be synthesized from 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid, to bind to specific DNA sequences and modulate gene expression suggests potential applications in the field of gene therapy .

properties

IUPAC Name

4-amino-1-methylpyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-8-3-4(7)2-5(8)6(9)10/h2-3H,7H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEOQEUSJMFYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391519
Record name 4-AMINO-1-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid

CAS RN

45776-13-4
Record name 4-AMINO-1-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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